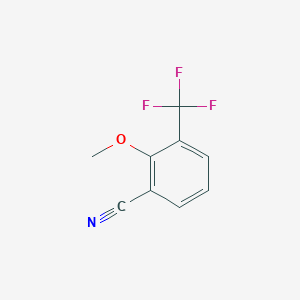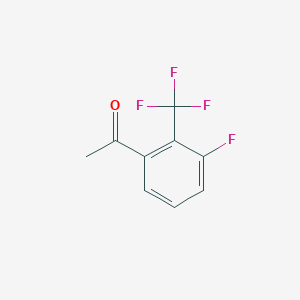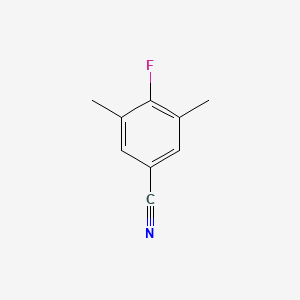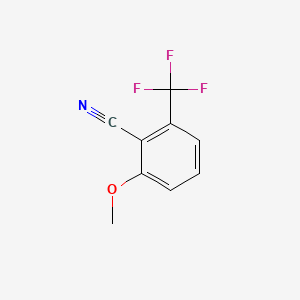
3-Chloro-4-fluoro-N-phenethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-N-phenethylaniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with phenethylamine . The process includes the following steps :
Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as .
Reaction Conditions: The reaction is carried out at a temperature of and a pressure of for about .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-N-phenethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar solvents like .
Oxidation: Reagents like or .
Reduction: Reagents such as in the presence of catalysts like .
Major Products Formed:
Substitution Reactions: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of imines or other oxidized products.
Reduction: Formation of secondary amines.
Scientific Research Applications
Chemistry: : 3-Chloro-4-fluoro-N-phenethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It helps in understanding the interaction of these compounds with enzymes and receptors .
Medicine: : Although not used directly as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. It aids in the development of new medications by serving as a precursor .
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-phenethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but lacks the phenethylamine group.
4-Chloro-3-fluoro-N-phenethylaniline: Similar structure with different positions of chloro and fluoro groups.
3-Chloro-4-fluoro-N-methylphenethylaniline: Similar structure with a methyl group on the nitrogen atom.
Uniqueness: : 3-Chloro-4-fluoro-N-phenethylaniline is unique due to the presence of both chloro and fluoro groups along with the phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQQPRRJBRWVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














